

An In-depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one

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Compound of Interest

Compound Name: 4-Amino-1-benzylpiperidin-2-one

Cat. No.: B1442157

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

4-Amino-1-benzylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one core, a benzyl group attached to the ring nitrogen, and an amino group at the 4-position. Its Chemical Abstracts Service (CAS) number is 1315495-55-6, with the dihydrochloride salt registered under 2763754-78-3^{[1][2]}. While specific research on this exact molecule is limited, its structural motifs—the N-benzylpiperidine and the aminopiperidinone scaffolds—are of significant interest in medicinal chemistry.

The piperidinone ring is a crucial structural component in a multitude of natural products and pharmaceuticals, serving as a versatile precursor for more complex piperidine structures.^[3] These scaffolds are integral to compounds developed for a wide range of therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications.^[3] The N-benzylpiperidine moiety is also recognized as a "privileged" structure in drug discovery. This is due to its three-dimensional nature and its ability to engage in crucial cation-π and π-π interactions with biological targets, often enhancing binding affinity and modulating physicochemical properties.^[4]

This guide provides a comprehensive overview of **4-Amino-1-benzylpiperidin-2-one**, synthesizing available data with established principles for related compounds to offer insights

into its synthesis, properties, and potential applications for drug discovery and development.

Physicochemical Properties

Specific experimental data for **4-Amino-1-benzylpiperidin-2-one** is not widely available in the literature. The following table summarizes key computed properties for the parent compound, 4-aminopiperidin-2-one, to provide an estimation.

Property	Value (for 4-aminopiperidin-2-one)	Source
Molecular Formula	C ₅ H ₁₀ N ₂ O	[5]
Molecular Weight	114.15 g/mol	[5]
IUPAC Name	4-aminopiperidin-2-one	[5]
XLogP3-AA (Predicted)	-1.3	[5]
Topological Polar Surface Area	55.1 Å ²	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]

Note: These properties are for the core 4-aminopiperidin-2-one structure and will be modified by the addition of the N-benzyl group.

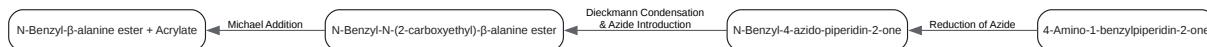
Synthesis and Methodologies

A definitive, published synthetic protocol for **4-Amino-1-benzylpiperidin-2-one** is not readily available. However, a logical and efficient synthesis can be proposed based on established methodologies for constructing substituted piperidinone rings, such as the Dieckmann condensation.[\[6\]](#)[\[7\]](#)

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be derived from a linear diester precursor, which in turn can be assembled from simpler, commercially available starting

materials.



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Caption: Retrosynthetic pathway for **4-Amino-1-benzylpiperidin-2-one**.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical, yet chemically sound, approach based on well-established organic chemistry reactions.

Step 1: Synthesis of N-Benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester

- Reaction Setup: To a solution of benzylamine in a suitable solvent such as methanol, add two equivalents of methyl acrylate.
- Reaction Conditions: The reaction is a Michael addition. It is typically performed at room temperature and may be stirred for several hours to ensure complete reaction.
- Rationale: Benzylamine acts as a nucleophile, undergoing a double 1,4-conjugate addition to two molecules of methyl acrylate. This efficiently constructs the carbon-nitrogen backbone of the precursor needed for cyclization.^[7]
- Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude diester can be purified by column chromatography on silica gel.

Step 2: Dieckmann Condensation to form 1-Benzyl-4-methoxycarbonylpiperidin-2-one

- Reaction Setup: The diester from Step 1 is dissolved in an anhydrous, non-polar solvent like toluene. A strong base, such as sodium methoxide or sodium hydride, is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Conditions: The mixture is heated to reflux for several hours to drive the intramolecular condensation.

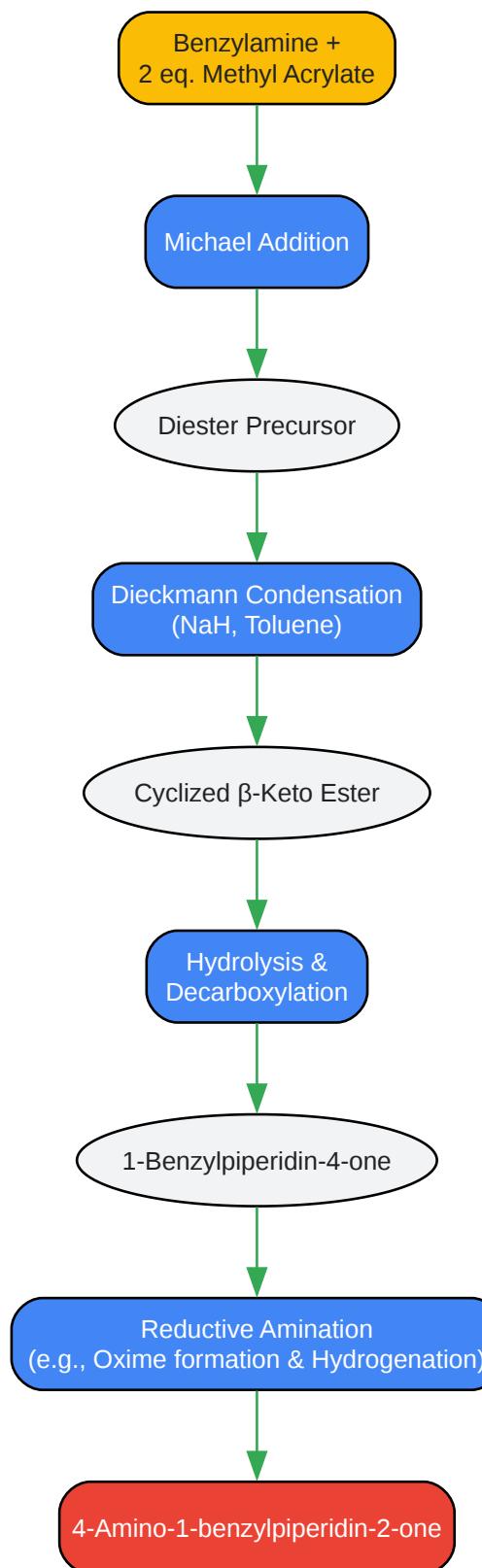
- **Rationale:** The Dieckmann condensation is a classic method for forming five- or six-membered rings. The strong base deprotonates the carbon alpha to one of the ester groups, creating a nucleophile that attacks the other ester carbonyl, leading to cyclization and formation of a β -keto ester.[6]
- **Work-up and Purification:** After cooling, the reaction is carefully quenched with a weak acid. The organic layer is separated, washed, dried, and concentrated. The resulting β -keto ester is then purified.

Step 3: Hydrolysis and Decarboxylation

- **Reaction Setup:** The purified β -keto ester is subjected to acidic or basic hydrolysis followed by heating.
- **Reaction Conditions:** For example, refluxing with aqueous hydrochloric acid will hydrolyze the ester and induce decarboxylation.
- **Rationale:** This step removes the ester group at the 4-position, yielding 1-benzylpiperidin-4-one, a key intermediate. This piperidone is a versatile precursor for introducing various functionalities at the 4-position.[7]

Step 4: Introduction of the Amino Group

- **Reaction Setup:** The 1-benzylpiperidin-4-one is converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
- **Reaction Conditions:** The oxime is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using a catalyst such as Raney Nickel or palladium on carbon under a hydrogen atmosphere.
- **Rationale:** Reductive amination is a standard and high-yielding method for converting ketones to amines. The two-step process via an oxime intermediate is a reliable way to introduce the 4-amino group.[8]
- **Final Product Isolation:** After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The final product, **4-Amino-1-benzylpiperidin-2-one**, can be purified by crystallization or chromatography.

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Caption: Proposed synthetic workflow for **4-Amino-1-benzylpiperidin-2-one**.

Potential Applications in Drug Discovery

The combination of the piperidinone core and the N-benzylpiperidine moiety suggests several promising avenues for therapeutic research. The piperidin-4-one scaffold itself has been investigated for a range of pharmacological activities, including anticancer and anti-HIV properties.^[3]

Anticancer Agents

Piperidinone derivatives have been explored as anticancer agents. For instance, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant in vitro antibacterial and antifungal activity, and by extension, are of interest in anticancer research due to overlapping mechanisms.^[9] The structural framework is a key component in compounds designed to modulate critical signaling pathways involved in cancer progression.^[3]

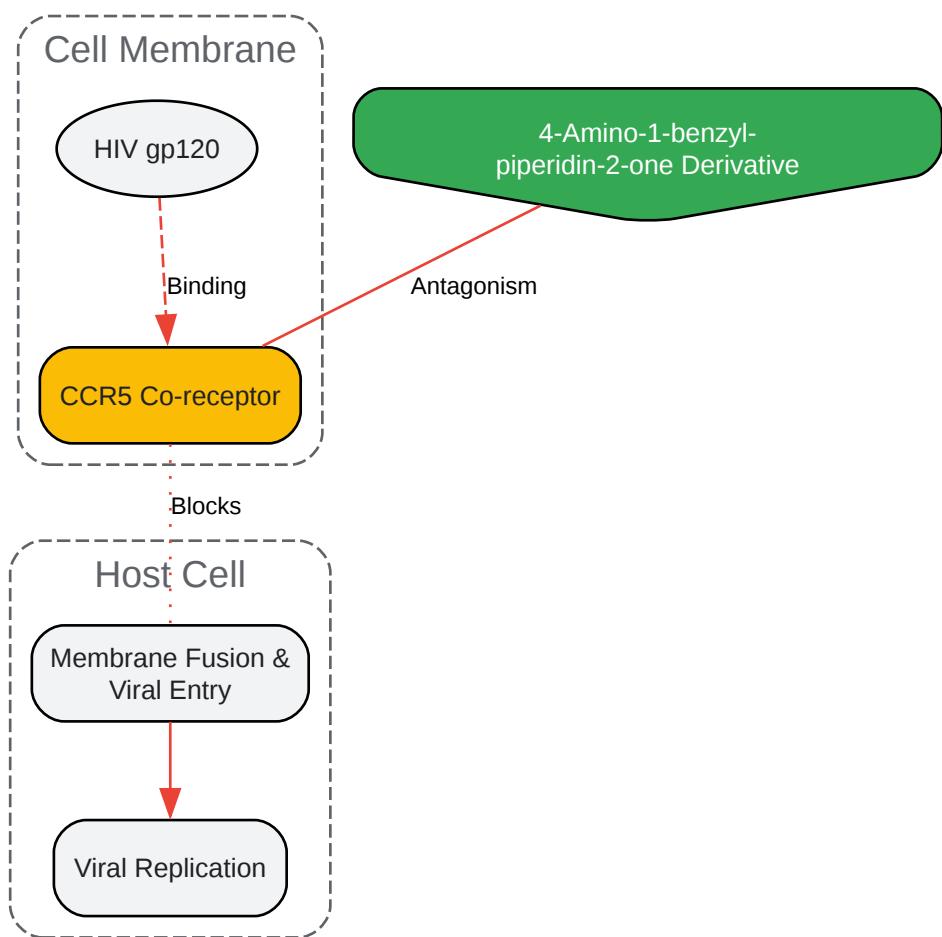
Antiviral, Specifically Anti-HIV, Activity

The 4-aminopiperidine scaffold is a key building block in the synthesis of CCR5 antagonists. ^[10] CCR5 is a co-receptor that is crucial for the entry of the most common strains of HIV into host cells. By blocking this receptor, 4-aminopiperidine-based compounds can act as potent HIV-1 entry inhibitors.^[10]

Neurological and CNS Disorders

The N-benzylpiperidine motif is a well-established pharmacophore for targeting the central nervous system. It is found in drugs that interact with various receptors, including:

- Cholinesterases: Derivatives of N-benzylpiperidine are effective cholinesterase inhibitors, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
- Sigma Receptors (σ R): These receptors are implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases. N-benzylpiperidine-containing compounds have shown high affinity for sigma receptors, making them valuable research tools and potential therapeutic leads.
- Dopamine Receptors: The N-benzylpiperidine scaffold has been used to develop selective dopamine D4 receptor antagonists, which are of interest for treating CNS diseases like addiction and Parkinson's disease-related dyskinesias.

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Caption: Potential mechanism of action for antiviral (Anti-HIV) activity.

Conclusion

4-Amino-1-benzylpiperidin-2-one represents a molecule of significant, albeit largely unexplored, potential. Its composite structure, drawing from the privileged N-benzylpiperidine and the versatile aminopiperidinone families, positions it as an attractive candidate for library synthesis and screening in a variety of therapeutic areas. While direct experimental data remains to be established, the foundational knowledge of its core components provides a strong rationale for its investigation as a scaffold for novel anticancer, antiviral, and CNS-active agents. The synthetic pathways outlined in this guide, based on robust and well-understood chemical transformations, offer a practical starting point for researchers to synthesize and explore the biological activity of this promising compound.

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